molecular formula C7H5NO3 B15210240 [1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole CAS No. 127493-26-9

[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole

Cat. No.: B15210240
CAS No.: 127493-26-9
M. Wt: 151.12 g/mol
InChI Key: WXPPOVJKPQKHEU-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole is a heterocyclic compound that features a unique fusion of dioxole, pyrrole, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes . This reaction can be catalyzed by various metal catalysts, such as copper(I) or ruthenium(II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound are still under development. Current research focuses on optimizing reaction conditions to increase yield and reduce by-products. Microwave-assisted synthesis and catalyst-free methods are promising approaches that are being investigated .

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may act as enzyme inhibitors or receptor modulators .

Industry

In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of new polymers and advanced materials .

Mechanism of Action

The mechanism of action of [1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.

    Oxazole: Similar to isoxazole but with different positioning of the oxygen and nitrogen atoms.

    Pyrrole: A five-membered ring with one nitrogen atom.

Uniqueness

[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole is unique due to its fused ring structure, which combines the properties of dioxole, pyrrole, and isoxazole. This fusion enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

The compound [1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole is a member of the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in treating various diseases.

Synthesis and Structure-Activity Relationship

Recent studies have demonstrated effective synthetic routes for producing isoxazole derivatives, including this compound. The synthesis often involves cycloaddition reactions and modifications to enhance biological efficacy. Structure-activity relationship (SAR) studies indicate that variations in substituents can significantly affect the biological activity of these compounds.

Table 1: Synthesis Overview

CompoundMethodologyYield (%)Key Findings
This compoundCycloaddition of N-methyl-C-arylnitrones with maleimides73-83%Exhibits significant cytotoxicity against cancer cell lines

Biological Activity

The biological activity of this compound and its derivatives has been extensively studied. These compounds demonstrate a wide range of pharmacological effects:

Anticancer Activity

Numerous studies have reported the anticancer properties of isoxazole derivatives. For instance, compounds containing the isoxazole ring have shown potent activity against various cancer cell lines such as colorectal carcinoma (HCT-116) and prostate cancer (PC3). The IC50 values for several derivatives indicate their efficacy compared to established chemotherapeutics like 5-fluorouracil.

  • Case Study : A study evaluated the cytotoxicity of several isoxazole derivatives against HCT-116 and PC3 cells. Compounds exhibited IC50 values ranging from 4.4 µM to 18.1 µM, demonstrating selective toxicity toward cancer cells while sparing normal cells .

Antimicrobial Activity

Isoxazoles also exhibit significant antimicrobial properties. Research has shown that derivatives can effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Enterococcus faecalis.

  • Case Study : A series of synthesized compounds were screened for antibacterial activity. Notably, some exhibited minimum inhibitory concentration (MIC) values as low as 25 µg/ml against E. faecalis, indicating strong antibacterial potential .

Other Biological Activities

In addition to anticancer and antimicrobial effects, isoxazoles have been reported to possess anti-inflammatory and antioxidant properties. They also act as GABAA antagonists and have shown potential in regulating immune functions .

Properties

CAS No.

127493-26-9

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

3,5,7-trioxa-8-azatricyclo[6.3.0.02,6]undeca-1(11),2(6),9-triene

InChI

InChI=1S/C7H5NO3/c1-2-5-6-7(10-4-9-6)11-8(5)3-1/h1-3H,4H2

InChI Key

WXPPOVJKPQKHEU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)ON3C2=CC=C3

Origin of Product

United States

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